Propanal-3,3,3-d3, 2,2-di(methyl-d3)-

LC-MS/MS quantification Internal Standard Isotopic interference

Propanal-3,3,3-d3, 2,2-di(methyl-d3)-, also known as Pivalaldehyde-d9 or [2H9]-Trimethylacetaldehyde, is a perdeuterated analog of the branched C5 aldehyde pivalaldehyde (2,2-dimethylpropanal). It is defined by the molecular formula C5D9HO and a molecular weight of 95.19 g/mol.

Molecular Formula C5H10O
Molecular Weight 95.19 g/mol
CAS No. 90137-14-7
Cat. No. B1456903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanal-3,3,3-d3, 2,2-di(methyl-d3)-
CAS90137-14-7
Molecular FormulaC5H10O
Molecular Weight95.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C=O
InChIInChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3/i1D3,2D3,3D3
InChIKeyFJJYHTVHBVXEEQ-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanal-3,3,3-d3, 2,2-di(methyl-d3)- (Pivalaldehyde-d9, CAS 90137-14-7): A Perdeuterated C5 Aldehyde Building Block for Isotopic Labeling and Internal Standardization


Propanal-3,3,3-d3, 2,2-di(methyl-d3)-, also known as Pivalaldehyde-d9 or [2H9]-Trimethylacetaldehyde, is a perdeuterated analog of the branched C5 aldehyde pivalaldehyde (2,2-dimethylpropanal). It is defined by the molecular formula C5D9HO and a molecular weight of 95.19 g/mol [1]. This compound is classified as a stable isotope-labeled (SIL) building block, with all nine non-exchangeable hydrogens of the parent molecule replaced by deuterium (>98 atom % D at labeled positions) . Its high isotopic enrichment makes it a critical precursor for synthesizing site-selectively deuterated drug analogs and a candidate for use as an internal standard (IS) in quantitative LC-MS/MS, where the +9 Da mass shift enables clear differentiation from the unlabeled analyte .

Why Unlabeled or Lower-Labeled 2,2-Dimethylpropanal Analogs Cannot Substitute for D9-Pivalaldehyde


Generic substitution of unlabeled pivalaldehyde (CAS 630-19-3) or analogs with a lower degree of deuteration (e.g., Pivalaldehyde-d6, Pivalaldehyde-1-d) fails for two principal reasons. First, a +9 Da mass shift is required to avoid isotopic interference between the internal standard and the analyte in quantitative mass spectrometry; a smaller shift (e.g., +1 or +6 Da) can result in spectral overlap or insufficient differentiation from the analyte's natural abundance isotopologue distribution, compromising assay precision [1]. Second, in synthetic applications targeting specific pharmacokinetic outcomes, the degree and site-selectivity of deuteration are critical. The DCE Platform™ research demonstrates that perdeuteration at the tert-butyl moiety—exactly the pattern provided by this d9-aldehyde—is essential to achieve the near-doubling of in vitro metabolic half-life observed in certain deuterated boceprevir analogs [2]. Using an unlabeled or partially labeled aldehyde would yield a final drug substance lacking this metabolic stabilization, directly undermining the core differentiation strategy.

Quantitative Differentiation Evidence for D9-Pivalaldehyde Against the Nearest Labeled and Unlabeled Comparators


Mass Shift Differentiation: +9 Da vs. +6 Da vs. 0 Da in MS-Based Quantification

The perdeuterated form, D9-Pivalaldehyde, provides a +9 Da mass shift relative to unlabeled pivalaldehyde ([M+H]+ m/z 87 → 96), completely eliminating isotopic interference for LC-MS/MS quantification. A common alternative, Pivalaldehyde-d6, would provide only a +6 Da shift, risking spectral overlap with the analyte's natural [M+6] isotopologue or with other matrix components, which can compromise assay accuracy [1]. The use of an unlabeled analog (Pivalaldehyde, CAS 630-19-3) as an internal standard is not viable due to the complete absence of a mass shift.

LC-MS/MS quantification Internal Standard Isotopic interference Mass shift

Enabling a Near-Doubling of In Vitro Half-Life in a Clinically Validated Drug Scaffold

D9-Pivalaldehyde is a key building block in the convergent synthesis of site-selective deuterated boceprevir analogs, as described by Morgan et al. (2011). The incorporation of the d9-tert-butyl group directly enabled the creation of analog **1g**, which exhibited a near doubling of in vitro half-life (T1/2) in human liver microsomal assays compared to non-deuterated boceprevir [1]. This outcome is directly contingent on the high isotopic purity of the aldehyde precursor. Using the unlabeled pivalaldehyde (CAS 630-19-3) in the same synthetic scheme would yield the standard, non-metabolically stabilized drug molecule.

Deuterated drug synthesis Metabolic stabilization Pharmacokinetics Boceprevir

Molecular Weight and Purity Benchmarking Against Commercially Listed Specifications

D9-Pivalaldehyde is listed with a molecular weight of 95.19 g/mol and a minimum purity specification of 95% (chemical) . The unlabeled parent, pivalaldehyde (CAS 630-19-3), has a molecular weight of 86.13 g/mol and is commonly supplied at >98% purity . The significant difference in molecular weight (Δ9.06 Da) directly reflects the extent of deuteration and serves as a key quality control metric. A lower molecular weight, indicating a lower degree of deuteration, would render the product unsuitable for its intended use as a metabolic probe or internal standard.

Isotopic purity Chemical purity Quality control Procurement specification

High-Value Application Scenarios for D9-Pivalaldehyde Driven by Documented Differentiation


Synthesis of Pharmacokinetically Differentiated Deuterated Drug Analogs

This compound is the direct building block for introducing a perdeuterated tert-butyl group into drug candidates, as demonstrated with boceprevir. This application is ideal for medicinal chemistry programs seeking to leverage the Deuterium Kinetic Isotope Effect (DKIE) to enhance metabolic stability and half-life of a clinical candidate, directly mimicking the successful strategy of Morgan et al. [1].

High-Precision Quantitative Bioanalysis (LC-MS/MS) as a Surrogate Internal Standard

While D9-Pivalaldehyde itself is a synthetic intermediate, its stable isotope-labeled derivatives can serve as internal standards (IS) in LC-MS/MS assays for structurally related analytes. The +9 Da mass shift (confirmed in Section 3, Evidence Item 1) provides a wide analytical window, essential for developing robust, matrix-effect-resistant methods for quantifying small aldehydes or their downstream metabolites in complex biological matrices [1].

NMR-Based Isotopic Dilution and Metabolic Flux Analysis

The high isotopic purity (>98 atom % D) ensures this compound is a reliable source of a perdeuterated probe molecule. It can be used as a tracer in NMR-based metabolic studies, where the absence of proton signals from the tert-butyl group simplifies spectra and enables precise isotopic dilution quantification, a critical requirement for systems biology and fluxomics research [1].

Quote Request

Request a Quote for Propanal-3,3,3-d3, 2,2-di(methyl-d3)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.